2-(Piperidin-2-ylmethyl)pyridine
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Overview
Description
2-(Piperidin-2-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety at the 2-position
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-2-ylmethyl)pyridine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been found to inhibit IKKb, a protein kinase that plays a key role in the inflammatory response .
Mode of Action
For instance, some piperidine derivatives have been found to develop a stable hydrophobic interaction with the IKKb catalytic pocket .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . They are used in the synthesis of various pharmaceuticals and can affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit IKKb, a protein kinase that plays a key role in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-ylmethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloromethylpyridine with piperidine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidine acts as a nucleophile, displacing the chlorine atom from the pyridine ring.
Another method involves the reductive amination of 2-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The piperidine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-2-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylmethyl)pyridine: Similar structure but lacks the piperidine moiety.
2-(Piperidin-2-ylmethyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
2-(Piperidin-2-ylmethyl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
2-(Piperidin-2-ylmethyl)pyridine is unique due to the presence of both a pyridine ring and a piperidine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(piperidin-2-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1,3,5,7,11,13H,2,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMFPMWNMHUVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-26-6 |
Source
|
Record name | 2-[(piperidin-2-yl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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